An In-Depth Technical Guide to 1-Piperidinepropanenitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Piperidinepropanenitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepropanenitrile, also known as 3-(1-Piperidinyl)propanenitrile, is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a saturated six-membered nitrogen heterocycle (piperidine) and a nitrile functional group, offering two distinct points for chemical modification. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Piperidinepropanenitrile, with a particular focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
CAS Number: 3088-41-3
Molecular Formula: C₈H₁₄N₂
Molecular Weight: 138.21 g/mol
1-Piperidinepropanenitrile is typically a colorless oil or powder under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | -6.8 °C | ChemicalBook |
| Boiling Point | 110-111 °C at 16 mmHg | ChemicalBook |
| Density | 0.933 g/mL at 25 °C | ChemicalBook |
| Refractive Index | n20/D 1.47 | ChemicalBook |
| Flash Point | 103 °C (217.4 °F) - closed cup | Sigma-Aldrich[3] |
| Form | Powder or colorless oil | Sigma-Aldrich[3] |
| InChI | 1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2 | Sigma-Aldrich[3] |
| InChI Key | YZICFVIUVMCCOC-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | N#CCCN1CCCCC1 | Sigma-Aldrich[3] |
Synthesis of 1-Piperidinepropanenitrile
The most common and efficient method for the synthesis of 1-Piperidinepropanenitrile is the Michael addition of piperidine to acrylonitrile. This reaction is a classic example of a conjugate addition, where the nucleophilic piperidine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.
Reaction Mechanism: Michael Addition
The reaction is typically base-catalyzed, with piperidine itself often acting as the base to deprotonate another molecule of piperidine, increasing its nucleophilicity. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic β-carbon of acrylonitrile.
-
Intermediate Formation: This attack forms a resonance-stabilized carbanion intermediate.
-
Protonation: The intermediate is then protonated by a proton source in the reaction mixture (e.g., another molecule of piperidine or a protic solvent) to yield the final product, 1-Piperidinepropanenitrile.
Caption: Michael addition of piperidine to acrylonitrile.
Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile
While specific industrial-scale protocols are proprietary, a general laboratory-scale synthesis can be adapted from known procedures for Michael additions.
Materials:
-
Piperidine
-
Acrylonitrile
-
A suitable solvent (e.g., ethanol, methanol, or no solvent)
-
Optional: A base catalyst (e.g., sodium hydroxide, potassium carbonate) if piperidine's basicity is insufficient.
Procedure:
-
In a well-ventilated fume hood, a reaction flask is charged with piperidine.
-
Acrylonitrile is added dropwise to the stirred piperidine. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating for a period of time, typically several hours, until the reaction is complete (monitored by techniques such as TLC or GC).
-
After the reaction is complete, the excess reactants and solvent (if used) are removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield pure 1-Piperidinepropanenitrile.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-Piperidinepropanenitrile is dictated by its two primary functional groups: the tertiary amine of the piperidine ring and the nitrile group.
Reactions of the Piperidine Moiety
The piperidine nitrogen is a tertiary amine and can undergo reactions typical of this functional group. For example, it can be quaternized by reaction with alkyl halides to form quaternary ammonium salts.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, making 1-Piperidinepropanenitrile a valuable synthetic intermediate.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(1-piperidinyl)propanoic acid or its corresponding amide.
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Reduction: The nitrile group can be reduced to a primary amine, 3-(1-piperidinyl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is particularly useful in drug discovery for introducing a primary amine for further functionalization.
Caption: Key reactions of the nitrile group.
Applications in Drug Discovery and Development
The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] 1-Piperidinepropanenitrile serves as a key building block for introducing this valuable moiety into drug candidates. Its bifunctional nature allows for its incorporation into larger molecules through reactions at either the piperidine nitrogen or the propanenitrile tail.
While direct examples of blockbuster drugs synthesized from 1-piperidinepropanenitrile are not readily found in public literature, its derivatives and analogous structures are integral to the synthesis of various pharmaceutical compounds. For instance, more complex piperidine-propanenitrile derivatives are key intermediates in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[4] The general synthetic strategies involving this class of compounds highlight their importance as versatile intermediates.
The ability to readily convert the nitrile group to a primary amine or a carboxylic acid allows for the facile connection of the piperidine-propyl linker to other pharmacophoric groups via amide bond formation, one of the most common linkages in drug molecules.
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data for 1-Piperidinepropanenitrile is essential for its identification and quality control.
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Infrared (IR) Spectroscopy: The IR spectrum of 1-Piperidinepropanenitrile will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aliphatic piperidine and propyl groups just below 3000 cm⁻¹, and C-N stretching vibrations for the tertiary amine.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.21 g/mol ). Fragmentation patterns will likely involve cleavage of the piperidine ring and the propyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring and the two methylene groups of the propanenitrile chain. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The two methylene groups of the propyl chain will appear as distinct triplets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon in the downfield region (typically around 115-125 ppm). It will also display distinct signals for the carbons of the piperidine ring and the two methylene carbons of the propyl chain in the aliphatic region.
-
Safety and Handling
1-Piperidinepropanenitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
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H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[5]
-
It is a combustible solid and should be kept away from ignition sources.[3]
-
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Piperidinepropanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Michael addition of piperidine to acrylonitrile, combined with the dual reactivity of the piperidine and nitrile functional groups, makes it an attractive building block for the construction of complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its potential in the design and development of next-generation therapeutics. As the demand for novel drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the utility of well-designed building blocks like 1-Piperidinepropanenitrile is poised to become even more significant.
References
-
National Institute of Standards and Technology. (n.d.). 1-Piperidinepropanenitrile. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Piperidinocarbonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Google Patents. (2016). US20160122354A1 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.
- Abdel-Wahab, B. F., et al. (2025).
-
ResearchGate. (2025). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved January 12, 2026, from [Link]
-
Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(1-Piperidinyl)propanenitrile AldrichCPR 3088-41-3 [sigmaaldrich.com]
- 4. worldsunchem.com [worldsunchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
